molecular formula C12H12N2O8 B14370303 2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid CAS No. 92449-81-5

2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid

Cat. No.: B14370303
CAS No.: 92449-81-5
M. Wt: 312.23 g/mol
InChI Key: SHHBSOKHOFJDSD-UHFFFAOYSA-N
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Description

2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid is a complex organic compound featuring a carboxyl functional group. This compound is notable for its unique structure, which includes both carboxyl and carbamoyloxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the hexa-2,4-diynoxycarbonyl intermediate, which is then reacted with carboxymethylcarbamoyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid exerts its effects involves interactions with specific molecular targets. The carboxyl and carbamoyloxy groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with a single carboxyl group.

    Oxalic acid: Contains two carboxyl groups and is used in various industrial applications.

    Malonic acid: Features two carboxyl groups separated by a methylene group and is used in organic synthesis.

Uniqueness

2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid is unique due to its combination of carboxyl and carbamoyloxy groups, as well as its hexa-2,4-diynoxycarbonyl structure. This unique combination of functional groups and structural features makes it a valuable compound for research and industrial applications.

Properties

CAS No.

92449-81-5

Molecular Formula

C12H12N2O8

Molecular Weight

312.23 g/mol

IUPAC Name

2-[6-(carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid

InChI

InChI=1S/C12H12N2O8/c15-9(16)7-13-11(19)21-5-3-1-2-4-6-22-12(20)14-8-10(17)18/h5-8H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)

InChI Key

SHHBSOKHOFJDSD-UHFFFAOYSA-N

Canonical SMILES

C(C#CC#CCOC(=O)NCC(=O)O)OC(=O)NCC(=O)O

Origin of Product

United States

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